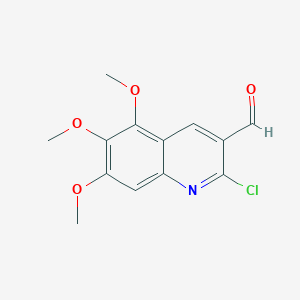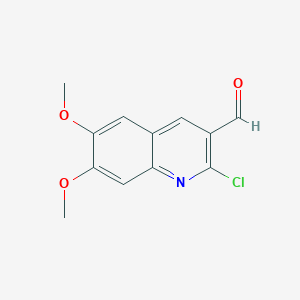![molecular formula C26H25N3O5S B187348 N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide CAS No. 6389-09-9](/img/structure/B187348.png)
N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential use in treating various neurological disorders. DMXB-A belongs to a class of compounds known as positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (α7nAChR).
作用機序
N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide acts as a PAM of the α7nAChR. The α7nAChR is a ligand-gated ion channel that is involved in various physiological processes such as learning and memory, attention, and inflammation. PAMs of the α7nAChR enhance the activity of the receptor by increasing the sensitivity to its endogenous ligand, acetylcholine. N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide has been shown to increase the activity of the α7nAChR in a dose-dependent manner.
Biochemical and Physiological Effects:
N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide has been shown to have various biochemical and physiological effects. N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide has been shown to increase the release of neurotransmitters such as acetylcholine, dopamine, and glutamate. N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide has also been shown to reduce inflammation by decreasing the production of pro-inflammatory cytokines. In addition, N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide has been shown to increase neurotrophic factor expression, which is important for neuronal survival and plasticity.
実験室実験の利点と制限
N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide has several advantages for lab experiments. N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide has a high affinity for the α7nAChR and is selective for this receptor subtype. N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide has also been shown to have a long half-life in vivo, which allows for sustained effects. However, N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide has some limitations for lab experiments. N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide has poor solubility in water, which can make it difficult to administer in vivo. In addition, N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide has been shown to have some off-target effects, which can complicate interpretation of results.
将来の方向性
There are several future directions for research on N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide. One area of research is to investigate the potential use of N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide in treating other neurological disorders such as depression and anxiety. Another area of research is to investigate the potential use of N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide in combination with other drugs for the treatment of neurological disorders. Finally, further studies are needed to better understand the mechanism of action of N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide and its effects on neuronal function and plasticity.
合成法
N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide can be synthesized using a multi-step process starting with 5,7-dimethyl-2-aminobenzoxazole. The compound is then reacted with 4-bromobenzoyl chloride to form 4-(5,7-dimethyl-1,3-benzoxazol-2-yl)benzoyl chloride. This intermediate is then reacted with thiourea to form the carbamothioyl derivative. Finally, the product is reacted with 3,4,5-trimethoxybenzoyl chloride to form N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide.
科学的研究の応用
N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide has been extensively studied for its potential use in treating various neurological disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. In addition, N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide has been shown to reduce hyperactivity and impulsivity in animal models of ADHD.
特性
CAS番号 |
6389-09-9 |
|---|---|
製品名 |
N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide |
分子式 |
C26H25N3O5S |
分子量 |
491.6 g/mol |
IUPAC名 |
N-[[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C26H25N3O5S/c1-14-10-15(2)22-19(11-14)28-25(34-22)16-6-8-18(9-7-16)27-26(35)29-24(30)17-12-20(31-3)23(33-5)21(13-17)32-4/h6-13H,1-5H3,(H2,27,29,30,35) |
InChIキー |
JHIZTTJXAIZSBW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C |
正規SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl N-[4-(difluoromethylsulfonyl)phenyl]carbamate](/img/structure/B187265.png)
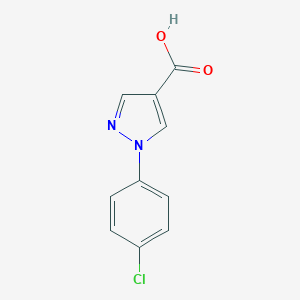
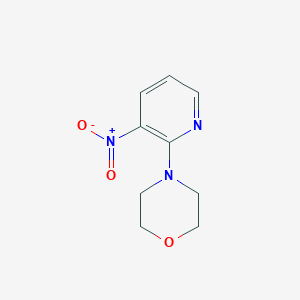

![4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B187273.png)
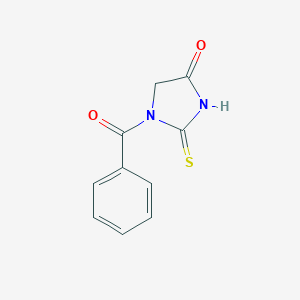


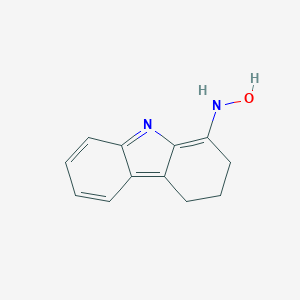
![Acetamide, N-[1-(2-oxobutyl)cyclobutyl]-](/img/structure/B187282.png)
![5-[(3,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B187285.png)

